(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
(S)-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphoric acid derivative. This compound is known for its unique structural features, which include two naphthyl groups and dimethylphenyl substituents. It is often used as a catalyst in asymmetric synthesis due to its ability to induce chirality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction, often using Suzuki-Miyaura coupling.
Introduction of Dimethylphenyl Groups: The dimethylphenyl groups are introduced via Friedel-Crafts alkylation.
Phosphorylation: The final step involves the phosphorylation of the binaphthyl core to form the hydrogenphosphate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like Grignard reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine oxides, and substituted binaphthyl compounds .
Scientific Research Applications
(S)-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (S)-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects involves the formation of chiral environments that facilitate asymmetric synthesis. The compound interacts with substrates through hydrogen bonding and π-π interactions, inducing chirality and leading to the formation of enantiomerically enriched products .
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: The enantiomer of the compound, used in similar applications but induces opposite chirality.
BINOL-derived phosphoric acids: These compounds have similar structures but different substituents, leading to variations in catalytic activity.
TADDOL-derived phosphoric acids: Another class of chiral phosphoric acids with different structural features and applications.
Uniqueness
(S)-3,3’-Bis[3,5-dimethylphenyl]-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its specific structural arrangement, which provides high enantioselectivity in catalytic reactions. Its ability to form strong hydrogen bonds and π-π interactions makes it particularly effective in asymmetric synthesis .
Properties
IUPAC Name |
10,16-bis(3,5-dimethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29O4P/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33-34-30-12-8-6-10-26(30)20-32(28-17-23(3)14-24(4)18-28)36(34)40-41(37,38)39-35(31)33/h5-20H,1-4H3,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMYOMFPZOCLLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111165 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170736-59-0 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1170736-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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